molecular formula C11H18O4 B14491351 (Oxolan-2-yl)methyl (oxolan-2-yl)acetate CAS No. 64302-53-0

(Oxolan-2-yl)methyl (oxolan-2-yl)acetate

Cat. No.: B14491351
CAS No.: 64302-53-0
M. Wt: 214.26 g/mol
InChI Key: KMBVANSKGHHWRX-UHFFFAOYSA-N
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Description

(Oxolan-2-yl)methyl (oxolan-2-yl)acetate is a chemical compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound features two oxolane (tetrahydrofuran) rings, which are five-membered cyclic ethers, connected by an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Oxolan-2-yl)methyl (oxolan-2-yl)acetate typically involves the esterification of oxolane derivatives with acetic acid or its derivatives. One common method is the reaction of oxolane-2-methanol with oxolane-2-acetic acid in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Oxolan-2-yl)methyl (oxolan-2-yl)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of oxolane-2-methanol and oxolane-2-acetic acid.

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, producing the corresponding alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride or similar reducing agents.

Major Products Formed

    Hydrolysis: Oxolane-2-methanol and oxolane-2-acetic acid.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

(Oxolan-2-yl)methyl (oxolan-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of (Oxolan-2-yl)methyl (oxolan-2-yl)acetate primarily involves its hydrolysis under physiological conditions. The ester bond is cleaved, releasing oxolane-2-methanol and oxolane-2-acetic acid. These products can then interact with various molecular targets and pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a similar structure but different functional groups.

    Methyl butyrate: Another ester with a different alkyl group.

    Propyl acetate: Similar ester with a different alkyl chain length.

Uniqueness

(Oxolan-2-yl)methyl (oxolan-2-yl)acetate is unique due to the presence of two oxolane rings, which impart specific chemical and physical properties. This structural feature distinguishes it from simpler esters like ethyl acetate and methyl butyrate, making it valuable in specialized applications.

Properties

CAS No.

64302-53-0

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

oxolan-2-ylmethyl 2-(oxolan-2-yl)acetate

InChI

InChI=1S/C11H18O4/c12-11(7-9-3-1-5-13-9)15-8-10-4-2-6-14-10/h9-10H,1-8H2

InChI Key

KMBVANSKGHHWRX-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CC(=O)OCC2CCCO2

Origin of Product

United States

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